8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is an organic compound belonging to the anthraquinone family. This compound features a complex structure characterized by a hydroxyl group, a methyl group, and diacetate moieties attached to the anthracene core. Its molecular formula is , and it has a molecular weight of approximately 302.28 g/mol. The presence of the hydroxyl and acetyl groups enhances its solubility and reactivity, making it a subject of interest in various chemical and biological studies .
8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate exhibits notable biological activities. It has been studied for its potential cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with cellular pathways that regulate cell survival and death. Additionally, its antioxidant properties have been noted, suggesting potential applications in combating oxidative stress-related diseases .
The synthesis of 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate typically involves the following steps:
The unique properties of 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate make it valuable in various fields:
Interaction studies have shown that 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate can interact with various biological macromolecules such as proteins and nucleic acids. These interactions may lead to alterations in cellular signaling pathways and gene expression profiles. Research indicates that this compound can affect the activity of enzymes involved in drug metabolism and detoxification processes .
Several compounds share structural similarities with 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9,10-Dioxoanthracene | Lacks hydroxyl and acetyl groups | More hydrophobic; lower solubility |
| 1,4-Dihydroxyanthraquinone | Contains two hydroxyl groups | Exhibits different reactivity due to additional hydroxyls |
| Rhein | Has carboxylic acid instead of acetate groups | Different solubility and biological activity profile |
| Diacerein | Similar anthraquinone structure but with different substituents | Used primarily for its anti-inflammatory properties |
Uniqueness: What sets 8-Hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate apart is its specific combination of functional groups (hydroxyl and diacetate) that enhances its solubility and reactivity compared to other anthraquinones. This uniqueness contributes to its potential applications in medicinal chemistry and material science .
The compound is systematically named (4-acetyloxy-5-hydroxy-3-methyl-9,10-dioxoanthracen-1-yl) acetate according to IUPAC guidelines, reflecting its anthraquinone backbone substituted with methyl, hydroxyl, and acetyloxy groups. Its molecular formula, C₁₉H₁₄O₇, corresponds to a molecular weight of 354.3 g/mol, as verified by high-resolution mass spectrometry. The structure features a planar anthraquinone core (positions 9 and 10 as ketones) with acetylated hydroxyl groups at positions 1 and 4, and a methyl group at position 2 (Figure 1). The canonical SMILES string, CC1=CC(=C2C(=C1OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C, encodes this substitution pattern.
| Property | Value |
|---|---|
| CAS Number | 87728-26-5 |
| IUPAC Name | (4-acetyloxy-5-hydroxy-3-methyl-9,10-dioxoanthracen-1-yl) acetate |
| Molecular Formula | C₁₉H₁₄O₇ |
| Molecular Weight | 354.3 g/mol |
| InChI Key | SVZDDWBIAGKUKQ-UHFFFAOYSA-N |
Anthraquinones have been pivotal in industrial and pharmaceutical chemistry since Carl Graebe and Carl Theodore Liebermann’s 1868 synthesis of alizarin, the first natural dye produced synthetically. The diacetate derivative discussed here represents a modern iteration of this legacy, leveraging esterification to enhance solubility and bioavailability. Recent studies, such as those on substituted bisbenzyloxy anthraquinones, underscore their anticancer potential through mechanisms like endoplasmic reticulum stress activation. These advancements highlight the evolutionary trajectory from early dye chemistry to targeted therapeutic agents.
While many anthraquinones, such as emodin and alizarin, occur naturally in plants and fungi, 8-hydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is exclusively synthetic. Natural analogs, like thiomelin diacetate from lichens, share functional group similarities but differ in substitution patterns. The synthetic origin of this compound is evidenced by its absence in natural product databases and its CAS registry under laboratory-synthesized chemicals.